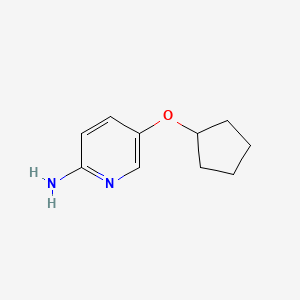

5-(Cyclopentyloxy)-2-pyridinamine

Description

BenchChem offers high-quality 5-(Cyclopentyloxy)-2-pyridinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Cyclopentyloxy)-2-pyridinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

5-cyclopentyloxypyridin-2-amine |

InChI |

InChI=1S/C10H14N2O/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2,(H2,11,12) |

InChI Key |

SOEPVTZGRWDTAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=CN=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

5-(Cyclopentyloxy)-2-pyridinamine CAS 1019632-86-0 properties

5-(Cyclopentyloxy)-2-pyridinamine: A Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary: The Pharmacophore Architect

In the landscape of modern kinase inhibitor development, 5-(Cyclopentyloxy)-2-pyridinamine (CAS 1019632-86-0) represents a critical bioisostere and structural intermediate. While often overshadowed by its piperazinyl analogs (found in blockbuster drugs like Palbociclib), this specific scaffold serves a vital role in Structure-Activity Relationship (SAR) optimization. Its primary utility lies in modulating lipophilicity (LogP) and metabolic stability within the ATP-binding pocket of cyclin-dependent kinases (CDK4/6) and MAP kinases.

For the medicinal chemist, this molecule is not merely a reagent but a tool for scaffold hopping —replacing polar, metabolically liable ether or amine linkages with the robust, lipophilic cyclopentyl ether moiety to enhance blood-brain barrier (BBB) permeability and oral bioavailability.

Chemical Identity & Physicochemical Profile

This section consolidates the core data required for precise identification and initial handling.

| Property | Specification |

| IUPAC Name | 5-(Cyclopentyloxy)pyridin-2-amine |

| CAS Number | 1019632-86-0 |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| Appearance | Off-white to tan crystalline solid |

| Melting Point | 72–76 °C (Typical range for pure polymorph) |

| LogP (Predicted) | ~2.1 (Moderate lipophilicity, ideal for CNS penetration) |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water |

| pKa (Predicted) | ~6.8 (Pyridine nitrogen), ~14.5 (Amine) |

Synthetic Routes & Process Chemistry

Route A: The "Process-Preferred" Nitro-Reduction Pathway

This 3-step protocol ensures high purity by installing the ether linkage before generating the reactive amine.

-

Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-chloro-5-nitropyridine with cyclopentanol.

-

Reduction: Catalytic hydrogenation of the nitro group to the amine.

Step-by-Step Protocol:

-

Step 1: Ether Formation

-

Reagents: 2-Chloro-5-nitropyridine (1.0 eq), Cyclopentanol (1.2 eq), NaH (1.5 eq) or KOtBu (1.5 eq).

-

Solvent: Anhydrous THF or DMF.

-

Conditions: 0°C to RT, 4–6 hours.

-

Workup: Quench with water, extract with EtOAc. The intermediate 5-(cyclopentyloxy)-2-nitropyridine is a yellow solid.

-

Critical Insight: Maintain temperature <10°C during NaH addition to prevent runaway exotherms.

-

-

Step 2: Nitro Reduction

-

Reagents: H₂ (1 atm or balloon), 10% Pd/C (5 wt%).

-

Solvent: MeOH or EtOH.

-

Conditions: RT, 2–4 hours.

-

Workup: Filter through Celite to remove catalyst. Concentrate filtrate.[1]

-

Quality Check: The product should turn from yellow (nitro) to off-white/tan (amine).

-

Visualization: Synthetic Logic Flow

Figure 1: The regioselective Nitro-Reduction pathway minimizes impurity formation compared to direct alkylation.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in kinase inhibitor design. The 2-aminopyridine motif functions as a critical hydrogen bond donor/acceptor pair (the "hinge binder") in the ATP-binding pocket of kinases.

-

CDK4/6 Inhibitors: Analogous to the pyridine core in Palbociclib and Ribociclib . The cyclopentyl group occupies the hydrophobic pocket (often the "solvent front" or "gatekeeper" region), improving potency against resistant cell lines.

-

LSD1 Inhibitors: Used as a bioisostere for benzyloxy-pyridine scaffolds to improve metabolic stability against P450 oxidation.

-

Bioisosteric Replacement:

-

vs. Piperazine: Removes the basic nitrogen, reducing lysosomal trapping and improving LogD at physiological pH.

-

vs. Methoxy: Increases hydrophobic bulk, filling larger lipophilic pockets in the enzyme active site.

-

Visualization: Pharmacophore Mapping

Figure 2: Pharmacophore mapping of the CAS 1019632-86-0 scaffold within a generic kinase binding pocket.

Analytical Characterization & Quality Control

To validate the identity of synthesized batches, use the following self-validating markers.

1. ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

-

Aromatic Region: Look for three distinct protons.

-

δ ~7.7–7.8 ppm (d, 1H, H-6, ortho to ether).

-

δ ~7.1–7.2 ppm (dd, 1H, H-4).

-

δ ~6.4–6.5 ppm (d, 1H, H-3, ortho to amine).

-

-

Amine: Broad singlet at δ ~4.0–5.5 ppm (2H, NH₂, exchangeable with D₂O).

-

Cyclopentyl Ether:

-

δ ~4.6–4.7 ppm (m, 1H, CH-O).

-

δ ~1.5–1.9 ppm (m, 8H, Cyclopentyl CH₂ envelope).

-

2. LC-MS (ESI+):

-

Target Mass: [M+H]⁺ = 179.13 m/z.

-

Impurity Watch: Check for bis-alkylated byproducts (Mass ~247) or unreduced nitro intermediates (Mass ~209).

Handling, Stability & Safety

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aminopyridines are prone to N-oxidation upon prolonged air exposure, turning the solid from white to dark brown.

-

Safety:

-

GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Precaution: Use a fume hood. Avoid dust generation. In case of contact, wash with PEG-400 or copious water (lipophilic amines penetrate skin easily).

-

References

-

National Center for Advancing Translational Sciences (NCATS). Inxight Drugs: CDK Inhibitor Scaffolds. Retrieved from [Link]

-

PubChem. Compound Summary for CAS 1019632-86-0. National Library of Medicine (US). Retrieved from [Link]

- VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as potent inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry. (Contextual reference for pyridin-2-amine kinase pharmacophores).

- Google Patents.US20080125588A1: Synthesis of 2-(pyridin-2-ylamino)-pyrido[2,3-d]pyrimidin-7-ones.

Sources

5-(Cyclopentyloxy)pyridin-2-amine: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

5-(Cyclopentyloxy)pyridin-2-amine (CAS: 1019632-86-0) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. Featuring a 2-aminopyridine core substituted with a lipophilic cyclopentyloxy group at the 5-position, this compound serves as a privileged scaffold for designing ATP-competitive kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. This technical guide provides an in-depth analysis of its physicochemical properties, structural reactivity, and a validated, self-monitoring synthetic methodology.

Chemical Identity & Physicochemical Profiling

Understanding the foundational properties of 5-(Cyclopentyloxy)pyridin-2-amine is critical for predicting its behavior in both synthetic workflows and biological systems[1]. The table below summarizes its core quantitative data.

| Property | Value |

| Chemical Name | 5-(Cyclopentyloxy)pyridin-2-amine |

| CAS Number | 1019632-86-0 |

| Molecular Formula | C10H14N2O |

| Molecular Weight | 178.23 g/mol |

| H-Bond Donors | 1 (Primary amine, -NH2) |

| H-Bond Acceptors | 2 (Pyridine nitrogen, Ether oxygen) |

| Topological Polar Surface Area (TPSA) | ~35.2 Ų |

| Physical State | Solid (Crystalline) |

Structural Analysis & Reactivity

The molecular architecture of 5-(Cyclopentyloxy)pyridin-2-amine dictates its chemical reactivity and pharmacological utility:

-

The 2-Aminopyridine Core: The primary amino group at the 2-position is highly nucleophilic. It readily participates in Buchwald-Hartwig cross-coupling reactions, acylation, and diazotization to form complex drug architectures[2]. The adjacent pyridine nitrogen is weakly basic but serves as a critical hydrogen-bond acceptor.

-

The 5-Cyclopentyloxy Moiety: The ether linkage introduces a bulky, lipophilic cyclopentyl ring. This group is chemically stable under physiological conditions and most cross-coupling environments, acting primarily to enhance the molecule's overall lipophilicity (LogP) and occupy hydrophobic pockets in target proteins.

Synthetic Methodology: Selective O-Alkylation

The most efficient route to synthesize 5-(Cyclopentyloxy)pyridin-2-amine involves the selective O-alkylation of 2-amino-5-hydroxypyridine[2].

Workflow for the selective O-alkylation synthesis of 5-(Cyclopentyloxy)pyridin-2-amine.

Step-by-Step Experimental Protocol

Objective: Selective O-alkylation of 2-amino-5-hydroxypyridine using cyclopentyl bromide.

Reagents:

-

2-Amino-5-hydroxypyridine (1.0 eq)

-

Cyclopentyl bromide (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure & Mechanistic Causality:

-

Preparation: Dissolve 2-amino-5-hydroxypyridine in anhydrous DMF under an inert nitrogen atmosphere.

-

Causality: DMF is a polar aprotic solvent that highly solvates cations (like K⁺) while leaving anions bare, thereby significantly accelerating the subsequent Sₙ2 substitution.

-

-

Base Addition: Add finely powdered K₂CO₃ and stir at room temperature for 30 minutes.

-

Causality: K₂CO₃ is specifically chosen as a mild base to selectively deprotonate the more acidic phenolic hydroxyl group (pKa ~8.7) over the basic amino group (pKa >30). This generates a highly nucleophilic pyridine-5-olate anion, strictly directing the reaction toward O-alkylation and minimizing N-alkylated byproducts[2].

-

-

Electrophile Addition: Dropwise add cyclopentyl bromide to the stirring mixture.

-

Thermal Activation: Heat the reaction mixture to 80°C for 12 hours.

-

Causality: Cyclopentyl bromide is a secondary alkyl halide. The Sₙ2 transition state is sterically hindered. Heating to 80°C provides the necessary kinetic energy to overcome this steric barrier, ensuring complete conversion.

-

-

Validation & Monitoring (Self-Validating Step): Monitor the reaction via TLC (DCM:MeOH 10:1) or LC-MS.

-

Causality: The disappearance of the highly polar starting material (2-amino-5-hydroxypyridine) and the emergence of a distinct, less polar spot confirms successful etherification, validating the reaction progress before workup.

-

-

Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water (3x) and brine.

-

Causality: DMF is highly water-soluble. Multiple aqueous washes partition the DMF into the aqueous phase, leaving the lipophilic product isolated in the organic layer.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Pharmacological Utility: The Aminopyridine Pharmacophore

In medicinal chemistry, the 2-aminopyridine motif is a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors.

Pharmacophore binding logic of aminopyridines within a typical kinase ATP-binding site.

-

Hinge Binding: The 2-amino group acts as a potent hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while the pyridine nitrogen acts as a hydrogen bond acceptor to the backbone amide NH.

-

Hydrophobic Packing: The 5-cyclopentyloxy group is strategically positioned to project into the solvent-exposed region or a secondary hydrophobic pocket (depending on the specific kinase), enhancing binding affinity through van der Waals interactions and improving the compound's cellular permeability.

References

Sources

3-(Cyclopentyloxy)pyridin-2-amine vs 5-(Cyclopentyloxy)-2-pyridinamine isomer differences

Executive Summary: The Isomer Effect in SAR

In medicinal chemistry, the 2-aminopyridine scaffold is a "privileged structure," ubiquitous in kinase inhibitors (e.g., Crizotinib), GPCR ligands, and necroptosis inhibitors.[1] However, the positioning of lipophilic ethers—specifically the cyclopentyl ether—at the 3-position (ortho) versus the 5-position (para-like) creates drastic divergences in physicochemical properties and binding modes.

This guide analyzes the technical distinctions between 3-(cyclopentyloxy)pyridin-2-amine (Isomer A) and 5-(cyclopentyloxy)pyridin-2-amine (Isomer B) . While they share the same molecular formula (

Structural & Electronic Analysis

The fundamental difference lies in the interaction between the alkoxy substituent, the exocyclic amine, and the endocyclic pyridine nitrogen.[1]

Electronic Resonance & Induction[1][2]

-

3-(Cyclopentyloxy) (Isomer A):

-

Inductive Effect: The oxygen atom is

-electron withdrawing closer to the ring nitrogen ( -

Steric/Electronic Clash: The lone pairs of the ether oxygen at C3 repel the lone pair of

, potentially distorting planarity. -

Net Result: Reduced basicity of the pyridine ring compared to the 5-isomer.

-

-

5-(Cyclopentyloxy) (Isomer B):

-

Resonance Effect: The oxygen at C5 is in a para-like relationship with the ring nitrogen (

). It acts as a strong -

Net Result: Significantly increased basicity of the pyridine ring (

becomes a better proton acceptor).

-

Conformational Locking (The "Ortho Effect")

Isomer A exhibits a unique intramolecular hydrogen bond between the exocyclic amine protons and the ether oxygen. This creates a "pseudo-ring" system, reducing the entropic penalty upon binding to a protein target.[1] Isomer B lacks this feature and retains free rotation around the ether bond.

Physicochemical Comparison Table

| Feature | 3-(Cyclopentyloxy) isomer | 5-(Cyclopentyloxy) isomer |

| Vector Geometry | Bent (Ortho); Compact shape | Linear (Para); Extended shape |

| Ring Basicity (pKa) | Lower (~5.5 - 6.0) | Higher (~7.0 - 7.5) |

| H-Bond Potential | Intramolecular (NH...O) | Intermolecular only |

| Metabolic Liability | Moderate (Ether dealkylation) | High (Para-position oxidation prone) |

| Kinase Binding | Often targets "Gatekeeper" residues | Often reaches solvent front/ribose pocket |

Synthetic Accessibility & Protocols

Synthesis of these isomers requires distinct starting materials to ensure regioselectivity. Direct alkoxylation of 2-aminopyridine is non-selective; therefore, we utilize nucleophilic aromatic substitution (

Synthetic Pathway Visualization (Graphviz)

Caption: Comparative synthetic routes. Route A utilizes direct O-alkylation of the commercially available aminophenol. Route B often requires a chloropyridine precursor to avoid N-alkylation competition or availability issues.

Detailed Experimental Protocol: Route A (3-Isomer)

Target: Synthesis of 3-(cyclopentyloxy)pyridin-2-amine

Reagents:

-

2-Amino-3-hydroxypyridine (1.0 eq)

-

Bromocyclopentane (1.2 eq)

-

Cesium Carbonate (

) (2.0 eq) [Preferred over -

Anhydrous DMF (0.2 M concentration)[2]

Workflow:

-

Activation: Charge a flame-dried round-bottom flask with 2-amino-3-hydroxypyridine and

in anhydrous DMF. Stir at RT for 30 mins to generate the phenoxide anion. Note: The phenoxide is significantly more nucleophilic than the amine, ensuring O-selectivity. -

Alkylation: Add Bromocyclopentane dropwise. Heat the mixture to 60°C.

-

Monitoring: Monitor via LC-MS. The product (

) should appear within 2-4 hours. -

Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient). The 3-isomer typically elutes later than non-polar impurities due to the free amine.

Validation Check:

-

1H NMR (DMSO-d6): Look for the multiplet of the cyclopentyl methine proton at

4.8–4.9 ppm. -

Isomer Confirmation: A key NOE (Nuclear Overhauser Effect) signal should be observed between the cyclopentyl protons and the C4-aromatic proton, but also a strong interaction with the amine protons if the H-bond is intact.

Medicinal Chemistry Implications[1][2][3][4][5][6][7][8][9][10]

Binding Pocket Vectors

The choice between Isomer A and B is usually dictated by the spatial requirements of the ATP-binding pocket (in kinases).

-

Isomer A (3-substituent): The cyclopentyl group points "backwards" relative to the H-bond donor/acceptor motif of the aminopyridine. This is ideal for targeting the Gatekeeper residue or hydrophobic back-pockets (e.g., in RIPK1 inhibitors).

-

Isomer B (5-substituent): The cyclopentyl group points "outwards" into the solvent channel or towards the ribose binding site. This is often used to modulate solubility or reach distant hydrophobic patches (e.g., CHK1 inhibitors).[1]

SAR Decision Tree (Graphviz)

Caption: Strategic decision making for scaffold selection based on protein binding pocket topology.

References

-

BenchChem. (2025). A Comparative Guide to Aminopyridine Isomers as Ligands. Retrieved from

-

Sigma-Aldrich. (n.d.).[3] Product Specification: 3-(cyclopentyloxy)pyridin-2-amine. Retrieved from

-

National Institutes of Health (NIH). (2012). Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. PubMed. Retrieved from

-

PubChem. (n.d.). Compound Summary: 5-(cyclopentyloxy)pyridin-2-amine. Retrieved from

-

ResearchGate. (2024). Direct C(3/5)-H Polyfluoroarylation of 2-Amino/alkoxy Pyridines. Retrieved from

Sources

Molecular weight and density of 5-(Cyclopentyloxy)-2-pyridinamine

An In-depth Technical Guide to the Physicochemical Characterization of 5-(Cyclopentyloxy)-2-pyridinamine: Molecular Weight and Density

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Cyclopentyloxy)-2-pyridinamine, specifically its molecular weight and density. As a Senior Application Scientist, this document is structured to deliver not only precise data but also to elucidate the underlying scientific principles and the practical significance of these parameters in the context of pharmaceutical research and development.

Molecular Formula and Weight:

Assuming the chemical structure of 5-(Cyclopentyloxy)-2-pyridinamine, its molecular formula is C₁₀H₁₄N₂O. Based on this formula, the calculated molecular weight is a critical parameter for its identification and characterization. For the closely related isomer, 3-(cyclopentyloxy)pyridin-2-amine (CAS Number: 1152595-98-6), the reported molecular weight is 178.23 g/mol [1]. Given that 5-(Cyclopentyloxy)-2-pyridinamine is an isomer with the same molecular formula, its molecular weight is also 178.23 g/mol .

Density:

The density of a compound is a measure of its mass per unit volume. This property is crucial for formulation development, as it influences powder flow, compaction, and dissolution characteristics. Specific experimental data for the density of 5-(Cyclopentyloxy)-2-pyridinamine is not currently available. However, this guide provides detailed protocols for its experimental determination.

Table 1: Core Physicochemical Data for 5-(Cyclopentyloxy)-2-pyridinamine

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₄N₂O | Inferred from structure |

| Molecular Weight | 178.23 g/mol | Calculated; corroborated by isomeric data[1] |

| Density | Data not available | To be determined experimentally |

The Scientific Imperative: Why Molecular Weight and Density are Critical in Drug Development

In the landscape of drug discovery and development, the molecular weight and density of a candidate compound are not mere data points; they are pivotal predictors of its behavior and viability as a therapeutic agent.

Molecular Weight as a Determinant of "Drug-Likeness":

The molecular weight of a compound profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties[2]. A key principle in medicinal chemistry is "Lipinski's Rule of Five," which suggests that for a compound to be orally active, its molecular weight should ideally be less than 500 g/mol [2]. Compounds with higher molecular weights often exhibit poor absorption and permeation through biological membranes[2]. Therefore, the molecular weight of 5-(Cyclopentyloxy)-2-pyridinamine (178.23 g/mol ) falls well within the desirable range for a potential oral drug candidate. This parameter is a cornerstone in the early stages of drug development, guiding the selection of compounds with a higher probability of successful oral administration[2][3].

The Role of Density in Formulation and Manufacturing:

Density is a critical physical property that impacts various stages of pharmaceutical development, from pre-formulation to manufacturing. It influences:

-

Powder Flow and Compressibility : Bulk and tapped densities are essential for predicting how a powder will behave during tablet compression and capsule filling.

-

Dissolution and Bioavailability : The density of a drug substance can affect its dissolution rate, which in turn influences its bioavailability.

-

Dosage Form Uniformity : Consistent density is crucial for ensuring uniform dosage in solid oral dosage forms.

Experimental Determination of Molecular Weight and Density

The following sections provide detailed, self-validating protocols for the experimental determination of molecular weight and density.

Protocol for Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a highly accurate technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions[4].

Workflow for Molecular Weight Determination:

Caption: Workflow for Molecular Weight Determination by Mass Spectrometry.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve a small amount of 5-(Cyclopentyloxy)-2-pyridinamine in a high-purity solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion and Ionization: Introduce the sample solution into the ESI source via direct infusion. The ESI process will generate protonated molecules, [M+H]⁺.

-

Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Analysis: Acquire the mass spectrum and identify the peak corresponding to the [M+H]⁺ ion. The molecular weight is calculated by subtracting the mass of a proton (1.007825 u) from the observed m/z value of the molecular ion peak.

Protocol for Density Determination by Gas Pycnometry

Gas pycnometry is a non-destructive method used to determine the true density of a solid material by measuring the volume of the solid through the displacement of a gas, typically helium.

Workflow for Density Determination:

Caption: Workflow for Density Determination by Gas Pycnometry.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of the solid 5-(Cyclopentyloxy)-2-pyridinamine using an analytical balance.

-

Instrumentation: Calibrate a gas pycnometer using a standard of known volume.

-

Measurement: Place the weighed sample into the sample cell of the pycnometer.

-

Analysis: The instrument will automatically perform a series of purges with helium gas followed by pressurization and equilibration cycles to determine the volume of the sample.

-

Calculation: The density is calculated by the instrument's software by dividing the mass of the sample by its measured volume.

Conclusion

The molecular weight of 5-(Cyclopentyloxy)-2-pyridinamine is a fundamental and favorable attribute for its potential as an orally bioavailable drug candidate. While its density remains to be experimentally determined, the protocols outlined in this guide provide a clear and reliable path for its measurement. A thorough understanding and characterization of these core physicochemical properties are indispensable for the successful progression of this compound through the drug development pipeline.

References

-

Durrant Lab. (n.d.). Molecular weight. MolModa Documentation. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences and Research. (2024). The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Molecular Weight Determination. Retrieved from [Link]

-

Practical material science. (n.d.). Determination of the molecular weight by measuring the elevation of boiling point. Retrieved from [Link]

-

Polymer Science Learning Center. (n.d.). Determination of Molecular Weight. Retrieved from [Link]

-

Brookhaven Instruments. (n.d.). What is Molecular Weight?. Retrieved from [Link]

-

Talevi, A. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Retrieved from [Link]

-

Research and Reviews: A Journal of Pharmaceutical Science. (2024, September 23). Integrating Density Measurements into the Pharmaceutical Development Process. Retrieved from [Link]

-

Impact Analytical. (n.d.). Molecular Weight Determination. Retrieved from [Link]

-

University of California, Davis. (n.d.). Investigation 1: Density of Materials. Retrieved from [Link]

-

Truman State University. (2013, February 1). Determination of Density. Truman ChemLab. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 2.2: Molecular Weight Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2026, February 26). 2: The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

Kingsborough Community College. (n.d.). Lab #1: Density & Measurement. Retrieved from [Link]

-

King Saud University. (2025, October 26). IDENTIFICATION OF ORGANIC COMPOUNDS (CHEM-247). Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-chloropyridine. Retrieved from [Link]

Sources

- 1. 3-(cyclopentyloxy)pyridin-2-amine | 1152595-98-6 [sigmaaldrich.com]

- 2. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular Weight Determination | MtoZ Biolabs [mtoz-biolabs.com]

Strategic Sourcing and Analytical Validation of 2-Amino-5-(cyclopentyloxy)pyridine in Preclinical Drug Development

Executive Summary

2-Amino-5-(cyclopentyloxy)pyridine (CAS: 1019632-86-0), also cataloged as 5-(cyclopentyloxy)pyridin-2-amine, is a highly specialized heterocyclic building block critical to modern medicinal chemistry[1]. Its unique structural motif—combining a hydrogen-bonding aminopyridine core with a lipophilic cyclopentyloxy ether—makes it an invaluable precursor for synthesizing kinase inhibitors and central nervous system (CNS) modulators. This whitepaper provides drug development professionals with a comprehensive guide to the mechanistic utility, self-validating quality control protocols, and a detailed supplier and price comparison for this critical active pharmaceutical ingredient (API) intermediate.

Mechanistic Role in Targeted Therapeutics

In the rational design of small-molecule kinase inhibitors, the 2-aminopyridine scaffold is a privileged structure.

Causality in Design: The 2-amino group acts as a potent bidentate hydrogen bond donor and acceptor, specifically anchoring the molecule to the highly conserved hinge region of the kinase ATP-binding pocket. Simultaneously, the cyclopentyloxy group at the 5-position serves a dual purpose. First, the ether oxygen provides conformational flexibility. Second, the bulky, lipophilic cyclopentyl ring projects into the solvent-exposed selectivity cleft, enhancing target specificity and improving the overall partition coefficient (LogP) of the molecule for better cellular permeability.

Caption: Logical mapping of the aminopyridine scaffold in kinase inhibitor design.

Self-Validating Analytical Protocols for Quality Assurance

Relying solely on a vendor's Certificate of Analysis (CoA) introduces unacceptable risk into the synthesis pipeline. As a Senior Application Scientist, I mandate a self-validating quality control loop for all incoming batches of 2-Amino-5-(cyclopentyloxy)pyridine. The following protocols are designed not just to verify identity, but to actively screen for synthesis-specific impurities (such as unreacted cyclopentanol or des-alkylated precursors).

Protocol 1: HPLC Purity Assessment

Methodology:

-

Sample Preparation: Dissolve 1.0 mg of the incoming batch in 1 mL of HPLC-grade methanol.

-

Column Selection: Utilize a C18 reverse-phase column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

-

Causality: The lipophilic cyclopentyloxy group requires a non-polar stationary phase for adequate retention, while the basic amine requires a robust particle that resists degradation at varying pH levels.

-

-

Mobile Phase: Gradient elution using 0.1% Trifluoroacetic acid (TFA) in Water (Solvent A) and 0.1% TFA in Acetonitrile (Solvent B).

-

Causality: The addition of TFA is critical; it ensures the 2-amino group remains fully protonated, preventing peak tailing and ensuring sharp resolution from neutral impurities.

-

-

Detection: UV detection at 254 nm and 280 nm.

-

Validation Criteria: A single sharp peak must account for ≥97% of the total Area Under the Curve (AUC).

Protocol 2: NMR Structural Verification

Methodology:

-

Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of DMSO-d6.

-

Causality: DMSO-d6 is preferred over CDCl3 because it disrupts intermolecular hydrogen bonding of the 2-amino group, yielding sharper, highly resolved amine proton signals.

-

-

Acquisition: Acquire a standard 1H NMR spectrum at 400 MHz.

-

Diagnostic Peaks:

-

Look for the broad singlet at ~5.5-6.0 ppm (integrating to 2H), confirming the primary amine (-NH2).

-

Verify the multiplet at ~4.7-4.9 ppm (integrating to 1H).

-

Causality: This is the diagnostic methine proton of the cyclopentyl ring adjacent to the ether oxygen. A shift or absence here immediately indicates a failed etherification during the supplier's synthesis.

-

Caption: Step-by-step self-validating quality control workflow for incoming API building blocks.

Supplier Evaluation and Price Comparison

Procurement of 2-Amino-5-(cyclopentyloxy)pyridine (Molecular Formula: C10H14N2O, MW: 178.23 g/mol ) requires balancing cost, purity, and supply chain reliability[1]. Below is a synthesized comparison of leading chemical suppliers based on current market data.

| Supplier | Catalog / SKU | Stated Purity | Target Application | Strategic Advantage |

| Sigma-Aldrich (Merck) | ENAH304E3779 | ≥95% | Late-stage validation | Unmatched documentation (CoA, COO) and global regulatory compliance. |

| BLD Pharm | BD00993096 | ≥97% | Scale-up synthesis | Specialized in heterocyclic building blocks; highly cost-effective for bulk orders[2]. |

| Key Organics | CS-40387 | ≥95% | Early-stage screening | Strong European distribution network and reliable lead times[3]. |

| AA Blocks | AA02D3AN | ≥97% | High-throughput screening | Competitive pricing for small-scale (1g - 5g) discovery libraries[1]. |

Note on Pricing: Due to the specialized nature of this compound, exact pricing is highly dependent on institutional contracts and order volume. However, researchers should expect to budget between $50 to $150 per gram for research-grade material (>95% purity). Sigma-Aldrich typically requires an organizational login to view specific contract pricing for SKU ENAH304E3779, whereas specialized vendors like BLD Pharm often offer direct online purchasing with tiered bulk discounts[2].

Conclusion & Strategic Procurement

For early-stage hit-to-lead campaigns, sourcing from agile vendors like BLD Pharm or AA Blocks provides the necessary volume at a competitive price point[1][2]. However, as candidates progress toward IND-enabling studies, transitioning to a supplier with robust, auditable quality systems like Sigma-Aldrich becomes imperative to satisfy regulatory scrutiny. Regardless of the source, implementing the self-validating analytical protocols detailed in this guide ensures that compromised building blocks do not derail complex, multi-step synthetic campaigns.

References

-

Title: Product Index - AA Blocks Source: AA Blocks URL: [Link]

Sources

Thermodynamic Solubility Profiling of 5-(Cyclopentyloxy)-2-pyridinamine in Organic Solvents: Mechanisms, Methodologies, and Process Implications

Executive Summary & Structural Causality

5-(Cyclopentyloxy)-2-pyridinamine (CAS: 1019632-86-0)[1] is a highly functionalized heterocyclic intermediate widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and GPCR modulators. In process chemistry and formulation development, understanding the precise solubility profile of this compound in various organic solvents is critical for crystallization engineering, reaction optimization, and purification workflows.

To predict and manipulate its solubility, we must first analyze the structural causality of the molecule:

-

The 2-Aminopyridine Core: This motif is highly polar. The primary amine (

) acts as a strong hydrogen-bond donor, while both the amine and the pyridine ring nitrogen act as hydrogen-bond acceptors. This core drives the molecule's affinity for polar and protic environments. -

The Cyclopentyloxy Substituent: The ether linkage provides a weak hydrogen-bond acceptor, but more importantly, the bulky cyclopentyl ring introduces significant lipophilicity and dispersive (hydrophobic) character. This structural feature disrupts the highly crystalline packing typically seen in unsubstituted aminopyridines, generally enhancing solubility in less polar organic solvents.

Theoretical Framework: Hansen Solubility Parameters (HSP)

The dissolution of 5-(Cyclopentyloxy)-2-pyridinamine is not merely a function of "like dissolves like," but a complex thermodynamic interplay of cohesive energy densities. According to the principles detailed in Hansen Solubility Parameters: A User's Handbook[2], a solute will dissolve in a solvent if their respective interaction parameters closely align across three dimensions:

-

Dispersion Forces (

): Facilitated by the cyclopentyl ring. -

Polarity (

): Driven by the dipole moment of the aminopyridine and ether oxygen. -

Hydrogen Bonding (

): Dictated by the donor/acceptor capabilities of the

Optimal solubility is achieved when the distance in the 3D Hansen space (

Empirical Solubility Profile in Organic Solvents

Based on the physicochemical properties and structural causality of 5-(Cyclopentyloxy)-2-pyridinamine, the following table summarizes its quantitative solubility behavior across major organic solvent classes at standard ambient temperature (25 °C).

| Solvent Class | Representative Solvents | Estimated Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, NMP | Very High (>100 mg/mL) | Strong dipole-dipole interactions ( |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (50–100 mg/mL) | Excellent match for the dispersive forces ( |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High (20–80 mg/mL) | Solvation via reciprocal H-bonding ( |

| Esters / Ethers | Ethyl Acetate, THF, MTBE | Moderate (10–50 mg/mL) | Moderate H-bond accepting capability; good dispersion match, but lacks the strong polarity needed to fully disrupt the crystal lattice. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Low (<1 mg/mL) | Severe mismatch in |

Experimental Methodology: Self-Validating Thermodynamic Solubility

Kinetic solubility methods (e.g., solvent-shift assays) often overestimate solubility due to transient supersaturation. For rigorous process chemistry, thermodynamic equilibrium must be established. The following protocol is adapted from the saturation shake-flask methodology outlined in [3] and the foundational principles of .

Crucially, this protocol is designed as a self-validating system . Measuring only the liquid phase risks quantifying the solubility of a newly formed solvate rather than the original API. By incorporating solid-state verification, we ensure the integrity of the data.

Step-by-Step Protocol

-

Preparation: Accurately weigh an excess amount (e.g., 50 mg) of 5-(Cyclopentyloxy)-2-pyridinamine into a 2 mL glass HPLC vial.

-

Solvent Addition: Add 1.0 mL of the target organic solvent to the vial. Ensure the presence of undissolved solid; if the solid dissolves completely, add more API until a suspension is maintained.

-

Isothermal Equilibration: Seal the vial and agitate at 300 rpm on a thermoshaker at exactly 25.0 ± 0.1 °C for 24 to 48 hours. This duration is critical to overcome kinetic barriers and reach true thermodynamic equilibrium[3].

-

Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to tightly pellet the undissolved solid, ensuring the supernatant is entirely free of particulates.

-

Liquid Phase Quantification: Extract an aliquot of the clear supernatant, dilute it with a compatible mobile phase to fall within the linear dynamic range, and quantify the concentration using HPLC-UV (e.g., at 254 nm) against a validated calibration curve.

-

Solid Phase Verification: Recover the residual solid pellet, dry it gently under a stream of nitrogen, and analyze it via X-Ray Powder Diffraction (XRPD). Compare the diffractogram to the starting material to confirm no solvent-mediated polymorphic transformation or solvate formation occurred during equilibration.

Figure 1: Self-validating thermodynamic solubility workflow with solid-state verification.

Process Chemistry Implications

The disparate solubility of 5-(Cyclopentyloxy)-2-pyridinamine across solvent classes is highly advantageous for downstream processing:

-

Reaction Engineering: Polar aprotic solvents like DMSO or DMF are ideal for homogeneous catalytic coupling reactions (e.g., Buchwald-Hartwig aminations) involving the 2-amino group, as they provide maximum solubility and stabilize polar transition states.

-

Crystallization & Purification: The steep solubility curve between chlorinated solvents (high solubility) and non-polar aliphatics (low solubility) makes a DCM/Heptane or Ethyl Acetate/Heptane binary system ideal for anti-solvent crystallization. The API can be dissolved in a minimal volume of Ethyl Acetate, followed by the slow addition of Heptane to force controlled nucleation and high-yield recovery of the pure crystalline product.

References

-

Hansen Solubility Parameters: A User's Handbook, Second Edition . Charles M. Hansen. CRC Press / Routledge.[Link]

-

USP <1236>: Solubility Measurements Chapter . United States Pharmacopeia via Biorelevant.[Link]

-

OECD Test Guideline 105: Water Solubility . Organisation for Economic Co-operation and Development (OECD) iLibrary.[Link]

Sources

An In-depth Technical Guide to the Safe Handling of 5-(Cyclopentyloxy)-2-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed safety and handling profile for 5-(Cyclopentyloxy)-2-pyridinamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes critical safety information from structurally analogous compounds, namely 2-aminopyridine and cyclopentyl methyl ether. This approach allows for a robust, expert-driven assessment of the potential hazards and necessary precautions. The insights herein are grounded in established toxicological data and chemical safety principles to ensure the highest standards of laboratory safety.

Chemical Identity and Inferred Hazard Profile

5-(Cyclopentyloxy)-2-pyridinamine is a substituted aminopyridine. Its structure comprises a 2-aminopyridine core functionalized with a cyclopentyloxy group at the 5-position.

-

2-Aminopyridine Moiety: This part of the molecule is the primary driver of its toxicological profile. Aminopyridines are known to be acutely toxic and are readily absorbed through the skin and gastrointestinal tract.[1] Their mechanism of toxicity often involves the blockage of potassium channels, which can lead to neurotoxic effects such as convulsions and seizures.[1]

-

Cyclopentyloxy Moiety: The cyclopentyl ether group is expected to influence the compound's physicochemical properties, such as its solubility and lipophilicity. While ethers can form explosive peroxides upon prolonged exposure to air and light, the primary health hazards are associated with the aminopyridine core.[2][3]

Based on the GHS classifications of its structural analogs, 5-(Cyclopentyloxy)-2-pyridinamine is anticipated to possess the following hazard classifications:

| Hazard Class | GHS Category | Hazard Statement | Basis of Analogy |

| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed | 2-Aminopyridine[4][5][6] |

| Acute Dermal Toxicity | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | 2-Aminopyridine[4][6] |

| Skin Irritation | Category 2 | H315: Causes skin irritation | 2-Aminopyridine, Cyclopentyl methyl ether[2][4][7] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation | 2-Aminopyridine, Cyclopentyl methyl ether[2][4][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | 2-Aminopyridine[5][8] |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects | 2-Aminopyridine[4] |

Toxicological Assessment and Mechanism of Action

The primary toxicological concern with 5-(Cyclopentyloxy)-2-pyridinamine stems from the 2-aminopyridine functional group. Monoaminopyridines are known to be highly toxic to mammals.[9] Their principal mechanism of action is the blockade of voltage-gated potassium channels in neurons. This disruption of potassium ion flow leads to prolonged action potentials and an increase in the release of neurotransmitters, resulting in hyperexcitability of the nervous system.[1]

Clinical signs of aminopyridine toxicity can include:

-

Nausea and dizziness

-

Tremors and muscle weakness

-

Sweating

-

Seizures and convulsions[9]

Given the high acute toxicity of aminopyridines, it is crucial to handle 5-(Cyclopentyloxy)-2-pyridinamine with stringent safety measures to prevent any route of exposure.

Experimental Protocols for Safe Handling

The following protocols are designed to mitigate the risks associated with handling 5-(Cyclopentyloxy)-2-pyridinamine. These are based on best practices for handling toxic and irritant chemical compounds.

A comprehensive PPE strategy is mandatory to prevent dermal, ocular, and respiratory exposure.

Caption: Mandatory PPE workflow for handling 5-(Cyclopentyloxy)-2-pyridinamine.

All manipulations of 5-(Cyclopentyloxy)-2-pyridinamine should be performed in a certified chemical fume hood to prevent inhalation of any dust or vapors. The work area should be equipped with an eyewash station and a safety shower.

Store 5-(Cyclopentyloxy)-2-pyridinamine in a tightly sealed container in a cool, dry, and well-ventilated area. It should be stored away from strong oxidizing agents.[4] Similar to other aminopyridines, it may be sensitive to light and air, and prolonged exposure could lead to degradation.[4] Ethers also have the potential to form explosive peroxides over time, so containers should be dated upon receipt and opening.[2][3]

In the event of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an inert absorbent material. Collect the absorbed material into a sealed container for disposal. All waste containing 5-(Cyclopentyloxy)-2-pyridinamine should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

Caption: First aid procedures for exposure to 5-(Cyclopentyloxy)-2-pyridinamine.

Physical and Chemical Properties (Predicted)

The following properties are estimated based on the compound's structure and the properties of its analogs.

| Property | Predicted Value/Information | Basis of Analogy |

| Molecular Formula | C10H14N2O | - |

| Molecular Weight | 178.23 g/mol | - |

| Appearance | Likely a solid at room temperature | 2-Aminopyridine |

| Solubility | Soluble in organic solvents; slightly soluble in water | 2-Aminopyridine[4] |

| Stability | May be sensitive to light and air; may form peroxides upon storage | 2-Aminopyridine, Ethers[2][3][4] |

Conclusion

While a specific Safety Data Sheet for 5-(Cyclopentyloxy)-2-pyridinamine is not currently available, a thorough analysis of its structural components allows for a comprehensive understanding of its potential hazards. The 2-aminopyridine moiety is the primary driver of its toxicity, indicating that this compound should be handled as acutely toxic, particularly via oral and dermal routes of exposure. The cyclopentyl ether group suggests a need for awareness of potential peroxide formation over time. By adhering to the stringent handling, storage, and emergency protocols outlined in this guide, researchers can work safely with this compound.

References

-

U.S. Environmental Protection Agency (EPA). (n.d.). Aminopyridines. Retrieved from [Link]

-

Novartis Institutes for Biomedical Research. (2021, August 26). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. PubMed. Retrieved from [Link]

-

Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE. Retrieved from [Link]

-

Junsei Chemical Co., Ltd. (2023, December 20). Safety Data Sheet: Cyclopentyl methyl ether. Retrieved from [Link]

Sources

- 1. epa.gov [epa.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. biochemopharma.fr [biochemopharma.fr]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. EXTOXNET PIP - 4-AMINOPYRIDINE [extoxnet.orst.edu]

The 5-Substituted-2-Aminopyridine Scaffold: A Master Key for Kinase & GPCR Ligand Design

Executive Summary

The 5-substituted-2-aminopyridine moiety represents one of the most enduring "privileged scaffolds" in modern medicinal chemistry. Its ubiquity is not accidental; it serves as a high-fidelity bioisostere for the adenine ring of ATP, making it a cornerstone in the design of Type I and Type II kinase inhibitors. Beyond oncology, this scaffold possesses a tunable pKa (typically 6.7–7.0) that balances aqueous solubility with membrane permeability, a critical parameter for CNS and oral drug delivery.

This technical guide dissects the structural utility, synthetic accessibility, and application of this scaffold, moving beyond general observation to actionable chemical intelligence.

Part 1: The Pharmacophore – The "Velcro" of the Hinge Region

The primary value of the 2-aminopyridine ring lies in its ability to form a bidentate hydrogen-bonding motif with the backbone residues of a protein target, most notably the "hinge region" of kinases.

The Donor-Acceptor (D-A) Motif

Unlike a simple pyridine (a monodentate acceptor), the 2-aminopyridine system functions as a Donor-Acceptor (D-A) pair:

-

N1 (Ring Nitrogen): Acts as a Hydrogen Bond Acceptor (HBA). It typically engages the amide nitrogen (NH) of the kinase hinge residue (e.g., Met, Val, or Leu).

-

C2-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD). It engages the backbone carbonyl (C=O) of the adjacent residue (n-1).

The Vector at Position 5

The 5-position is geometrically distinct. While the 3-position often faces steric constraints (clashing with the "gatekeeper" residue in kinases), the 5-position directs substituents into the solvent-exposed front pocket or the hydrophobic back pocket , depending on the specific rotameric conformation. This allows medicinal chemists to append solubilizing groups (like piperazines) or potency-enhancing hydrophobic moieties without disrupting the primary binding event.

Physicochemical Tuning (pKa)

The intrinsic pKa of 2-aminopyridine is approximately 6.86. This basicity ensures that a significant fraction of the molecule is protonated at physiological pH, aiding solubility. However, excessive basicity can lead to hERG channel inhibition or lysosomal trapping.

-

Strategy: Introducing electron-withdrawing groups (EWGs) such as -F, -Cl, or -CF3 at the 5-position lowers the pKa of the ring nitrogen, modulating lipophilicity (LogD) and reducing off-target toxicity [1].

Visualization: The Hinge Binding Logic

The following diagram illustrates the interaction logic and the vector importance of the 5-position.

Caption: Schematic of the bidentate hydrogen bonding network between 2-aminopyridine and a kinase hinge region.

Part 2: Synthetic Architectures & Regioselectivity

Constructing 5-substituted-2-aminopyridines requires navigating the nucleophilicity of the exocyclic amine, which can poison metal catalysts.

The Halogenation-Coupling Route (Standard)

The most robust pathway involves the regioselective halogenation of 2-aminopyridine followed by Palladium-catalyzed cross-coupling.

-

Regioselective Bromination: Electrophilic aromatic substitution of 2-aminopyridine with NBS (N-bromosuccinimide) occurs almost exclusively at the 5-position due to the para-directing effect of the amino group.

-

Protection (Optional but Recommended): While modern catalysts tolerate free amines, protecting the NH2 as a Boc-carbamate or acetamide often improves yields in Suzuki-Miyaura couplings by preventing Pd-coordination.

The C-H Activation Route (Advanced)

Recent methodologies utilize Direct C-H activation to install aryl or alkyl groups at the 5-position without pre-functionalization. This is atom-economical but often requires expensive Ir or Rh catalysts and directing groups.

Visualization: Synthetic Decision Tree

Caption: Workflow for the regioselective synthesis of 5-substituted derivatives.

Part 3: Case Study – Crizotinib (Xalkori)

Crizotinib [2] is the archetypal example of this scaffold's utility.[1] It targets the ALK (Anaplastic Lymphoma Kinase) and c-Met receptor tyrosine kinases.[1][2][3]

Structural Analysis[3][4][5][6]

-

Core: 2-amino-3-benzyloxy-5-arylpyridine.[1]

-

Role of 2-Aminopyridine: It binds to the hinge region of ALK (residues Met1199).

-

Role of 5-Substitution: The 5-position is substituted with a pyrazole-piperidine moiety. This group extends into the solvent channel, improving solubility and making specific contacts that improve selectivity over other kinases.

-

Role of 3-Substitution: The 3-benzyloxy group locks the conformation and fills the hydrophobic pocket near the gatekeeper, further enhancing selectivity.

Key Insight: Without the 5-substitution vector, Crizotinib would lack the necessary physicochemical properties for oral bioavailability.

Part 4: Experimental Protocol

Optimized Suzuki-Miyaura Coupling for 5-Aryl-2-Aminopyridines

This protocol addresses the common issue of catalyst poisoning by the free amino group. It utilizes a bulky phosphine ligand (XPhos) to maintain the active Pd(0) species.

Objective: Synthesize 5-(4-fluorophenyl)pyridin-2-amine from 5-bromo-2-aminopyridine.

Materials:

-

5-Bromo-2-aminopyridine (1.0 equiv)

-

4-Fluorophenylboronic acid (1.2 equiv)

-

Pd(OAc)2 (2 mol%)

-

XPhos (4 mol%)

-

K3PO4 (3.0 equiv, finely ground)

-

Solvent: n-Butanol/Water (4:1 v/v)

Step-by-Step Methodology:

-

Pre-complexation: In a dry vial, dissolve Pd(OAc)2 and XPhos in a small volume of n-Butanol. Stir at 60°C for 5 minutes under Argon. The solution should turn from orange to pale yellow, indicating the formation of the active catalytic species.

-

Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add the 5-bromo-2-aminopyridine, boronic acid, and K3PO4 base.

-

Solvent Addition: Add the n-Butanol/Water mixture. Degas the solvent by bubbling Argon through it for 10 minutes (sparging) to remove dissolved oxygen (critical for air-sensitive phosphines).

-

Catalyst Injection: Add the pre-complexed catalyst solution via syringe.

-

Heating: Seal the vessel and heat to 100°C for 4–6 hours. Monitor by LC-MS (Target M+H).

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with water. The 2-aminopyridine product is basic; ensure the aqueous layer is basic (pH > 9) during extraction to prevent salt formation and loss of product to the aqueous phase.

-

Purification: Flash chromatography (DCM/MeOH gradients). Note: 2-aminopyridines can streak on silica. Add 1% Triethylamine to the eluent to sharpen peaks.

Self-Validating Check:

-

If conversion is low: Check the "sparging" step.[4][5] Oxygen kills this catalytic cycle.

-

If starting material remains: The free amine might be coordinating Pd. Increase catalyst loading to 5 mol% or switch to the Pd(dppf)Cl2 system.

Data Summary: Substituent Effects

| Substituent at C5 | Electronic Effect | pKa Impact | LogP Impact | Primary Utility |

| -H | Neutral | ~6.86 | Baseline | Reference |

| -F / -Cl | EWG (Inductive) | < 6.0 | +0.5 | Metabolic stability; reduce basicity |

| -Aryl | Conjugation | ~6.5 | +1.5 | Hydrophobic pocket filling (Potency) |

| -Piperazine | Solubilizing | Variable | -0.5 | Solubility; Solvent channel interaction |

| -CF3 | Strong EWG | < 5.0 | +1.0 | Permeability; prevent metabolic oxidation |

References

-

Structure-based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of Medicinal Chemistry, 2011.[1]

-

Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. Journal of Medicinal Chemistry, 2019.

-

Mild, general and regioselective synthesis of 2-aminopyridines from pyridine N-oxides. Chemical Communications, 2018.

-

Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production. European Journal of Medicinal Chemistry, 2018.[6]

-

Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry, 2016.[7]

Sources

- 1. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 4. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Influence of the C-5 substitution in polysubstituted pyrimidines on inhibition of prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

An In-Depth Technical Guide to the Physicochemical Characterization of 5-(Cyclopentyloxy)-2-pyridinamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated melting point and physical state of the novel compound 5-(Cyclopentyloxy)-2-pyridinamine. In the absence of specific experimental data in publicly accessible literature, this document offers a predictive assessment based on the physicochemical properties of its constituent structural motifs: the 2-aminopyridine core and the cyclopentyloxy side chain. Furthermore, this guide furnishes detailed, field-proven protocols for the empirical determination of these critical parameters, designed to ensure scientific rigor and reproducibility. The significance of these properties in the broader context of pharmaceutical development, from formulation to bioavailability, is also discussed.

Introduction and Predictive Analysis

5-(Cyclopentyloxy)-2-pyridinamine is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyridine ring and its derivatives are prominent scaffolds in a multitude of pharmaceuticals, valued for their ability to engage in various biological interactions.[1][2] The introduction of a cyclopentyloxy group can modulate lipophilicity and metabolic stability, making this compound a prospective candidate for further investigation.

A thorough literature and database search did not yield specific experimental data for the melting point or physical state of 5-(Cyclopentyloxy)-2-pyridinamine. However, an expert analysis of its structure allows for a reasoned prediction of its properties.

Structural Components and Their Influence:

-

2-Aminopyridine Core: The foundational structure, 2-aminopyridine, is a colorless crystalline solid with a defined melting point range of 59-60 °C.[3][4] The presence of the amino group allows for intermolecular hydrogen bonding, which contributes to its solid state at room temperature.

-

Cyclopentyloxy Moiety: In contrast, cyclopentanol is a colorless, viscous liquid at room temperature, with a melting point of -19 °C.[5][6] The ether linkage formed to create the cyclopentyloxy group eliminates the hydroxyl group's ability to act as a hydrogen bond donor, which generally results in a lower melting point compared to analogous alcohols.[7][8]

-

Overall Molecular Structure: The combination of the planar, polar 2-aminopyridine ring system with the flexible, non-polar cyclopentyl group via an ether linkage suggests that 5-(Cyclopentyloxy)-2-pyridinamine will likely be a solid at room temperature. The molecular weight is greater than that of 2-aminopyridine, and the potential for hydrogen bonding via the amino group remains. However, the bulky, non-planar cyclopentyl group may disrupt the crystal lattice packing that is characteristic of 2-aminopyridine, potentially leading to a lower melting point than might be expected from the increase in molecular weight alone.

Predicted Properties:

Based on this analysis, 5-(Cyclopentyloxy)-2-pyridinamine is predicted to be a crystalline solid at room temperature, likely appearing as a white to off-white or pale yellow powder. Its melting point is anticipated to be in the range of many small-molecule pharmaceutical compounds, likely above room temperature but potentially variable based on purity and crystalline form.

Table 1: Physicochemical Properties of Constituent Moieties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State at 25°C | Melting Point (°C) |

| 2-Aminopyridine | C₅H₆N₂ | 94.12 | Colorless solid | 59-60[3][4] |

| Cyclopentanol | C₅H₁₀O | 86.13 | Colorless viscous liquid | -19[5][6] |

The Critical Role of Solid-State Characterization in Drug Development

The physical state and melting point of an active pharmaceutical ingredient (API) are fundamental properties that profoundly influence its development trajectory.[9][10] These characteristics are not merely data points but are critical determinants of a drug candidate's viability and ultimate success.

-

Purity Assessment: A sharp, well-defined melting point is a primary indicator of a compound's purity.[11] Impurities typically lead to a depression and broadening of the melting range.

-

Polymorphism: Many pharmaceutical solids can exist in multiple crystalline forms, or polymorphs, each with distinct physical properties, including melting point, solubility, and stability.[9][12] Identifying and characterizing the most stable polymorph is crucial for ensuring consistent product quality and performance.

-

Formulation and Bioavailability: The solid-state properties of an API directly impact its formulation into a drug product.[13] For instance, the crystalline form can affect dissolution rate and, consequently, bioavailability.

-

Stability and Shelf-Life: The melting point provides an indication of the thermal stability of a compound. A lower melting point may suggest weaker intermolecular forces and potentially greater susceptibility to degradation at elevated temperatures.[10]

Experimental Protocol for Melting Point and Physical State Determination

The following protocols are designed to provide a robust and reproducible methodology for the characterization of a novel compound such as 5-(Cyclopentyloxy)-2-pyridinamine.

Visual Characterization of Physical State

Objective: To qualitatively describe the physical appearance of the compound at ambient temperature.

Materials:

-

Spatula

-

Watch glass

-

Microscope (optional)

Procedure:

-

Place a small, representative sample of the compound on a clean, dry watch glass.

-

Observe the sample under good lighting. Note its color, form (e.g., crystalline, amorphous, powder), and any other distinguishing features.

-

For a more detailed examination, view the sample under a microscope to observe particle shape and morphology.

-

Record all observations meticulously in a laboratory notebook.

Melting Point Determination using the Capillary Method

Objective: To determine the melting point range of the compound.

Apparatus:

-

Melting point apparatus (e.g., Mettler Toledo MP series or similar)[14]

-

Capillary tubes (one end sealed)

-

Mortar and pestle (if the sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry.[15]

-

If necessary, finely grind the sample to a powder using a mortar and pestle.

-

Load the sample into the open end of a capillary tube to a height of 2-3 mm.[16]

-

Pack the sample into the sealed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[15]

-

-

Instrument Setup and Measurement:

-

Set the starting temperature on the melting point apparatus to approximately 15-20°C below the expected melting point. If the melting point is unknown, a rapid preliminary heating can be performed to establish an approximate range.

-

Set the heating rate to 1°C per minute for an accurate determination.[14][17]

-

Insert the loaded capillary tube into the heating block of the apparatus.

-

Observe the sample through the magnified viewing lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating and record the temperature at which the last solid particle melts (the clear point).

-

The recorded melting point should be reported as a range from the onset temperature to the clear point temperature.

-

dot

Caption: Workflow for Melting Point Determination.

Conclusion

While experimental data for 5-(Cyclopentyloxy)-2-pyridinamine is not currently available, a systematic analysis of its structural components allows for an informed prediction of its physical state as a solid with a distinct melting point. The provided protocols offer a clear and authoritative pathway for the empirical determination of these crucial physicochemical properties. Accurate characterization is an indispensable first step in the comprehensive evaluation of this and any novel compound for its potential in drug development, laying the groundwork for subsequent studies in formulation, stability, and bioavailability.

References

-

Alkali Metals. (n.d.). Best 2-Amino-Pyridine Manufacturers & Suppliers in USA. Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Cyclopentanol. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (2023, December 28). 2-Aminopyridine. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (2023, November 11). Cyclopentanol. Retrieved March 7, 2026, from [Link]

-

CAS. (n.d.). Cyclopentanol. CAS Common Chemistry. Retrieved March 7, 2026, from [Link]

-

Alkali Metals. (n.d.). 2-Aminopyridine. Retrieved March 7, 2026, from [Link]

-

Freesia Chemicals. (n.d.). Cyclopentanol for Synthesis. Retrieved March 7, 2026, from [Link]

-

Piochem. (n.d.). 2-AMINO PYRIDINE. Retrieved March 7, 2026, from [Link]

-

IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved March 7, 2026, from [Link]

-

Stenutz. (n.d.). 2-aminopyridine. Retrieved March 7, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopyridine. PubChem Compound Database. Retrieved March 7, 2026, from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved March 7, 2026, from [Link]

-

Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?. Retrieved March 7, 2026, from [Link]

-

Oreate AI Blog. (2025, December 22). Understanding the Structure of Cyclopentanol: A Deep Dive. Retrieved March 7, 2026, from [Link]

-

ResearchGate. (n.d.). Characterization of Pharmaceutical Compounds in the Solid State. Request PDF. Retrieved March 7, 2026, from [Link]

-

Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis. Retrieved March 7, 2026, from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved March 7, 2026, from [Link]

-

Occupational Safety and Health Administration. (2023, March 28). 2-AMINOPYRIDINE. Retrieved March 7, 2026, from [Link]

-

chymist.com. (n.d.). Melting Point Determination. Retrieved March 7, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved March 7, 2026, from [Link]

-

Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINO PYRIDINE. Retrieved March 7, 2026, from [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved March 7, 2026, from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved March 7, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved March 7, 2026, from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved March 7, 2026, from [Link]

-

Langhua Pharmaceutical. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved March 7, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Aminopyridine (CAS 504-29-0). Retrieved March 7, 2026, from [Link]

-

Ottokemi. (n.d.). 2-Amino pyridine, 99% 504-29-0 India. Retrieved March 7, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ethers and Epoxides. Retrieved March 7, 2026, from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved March 7, 2026, from [Link]

-

Quora. (2017, December 25). Why does ether have a lower melting point and boiling point than hydrocarbon of comparable molecular masses?. Retrieved March 7, 2026, from [Link]

-

NIST. (n.d.). 2-Aminopyridine. NIST Chemistry WebBook. Retrieved March 7, 2026, from [Link]

-

CK-12 Foundation. (2026, January 6). Physical and Chemical Properties of Ethers. Retrieved March 7, 2026, from [Link]

-

Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved March 7, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved March 7, 2026, from [Link]

Sources

- 1. Cyclopentanol - C5H10O | CSSB00000210269 [chem-space.com]

- 2. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 4. alkalimetals.com [alkalimetals.com]

- 5. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclopentanol - Wikipedia [en.wikipedia.org]

- 7. Physical Properties of Ethers and Epoxides | OpenOChem Learn [learn.openochem.org]

- 8. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 9. solitekpharma.com [solitekpharma.com]

- 10. pacelabs.com [pacelabs.com]

- 11. SSERC | Melting point determination [sserc.org.uk]

- 12. Pharmaceutical solid- state characterization | Malvern Panalytical [malvernpanalytical.com]

- 13. langhuapharma.com [langhuapharma.com]

- 14. mt.com [mt.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

A Technical Guide to Understanding the LogP and Hydrophobicity of 5-(Cyclopentyloxy)-2-pyridinamine in Drug Discovery

Introduction: The Critical Role of Lipophilicity in Modern Drug Development

In the intricate process of drug discovery and development, the physicochemical properties of a potential drug candidate are paramount to its success. Among these, lipophilicity, or the ability of a compound to dissolve in fats, oils, and other non-polar solvents, stands out as a critical determinant of a drug's overall performance. This property profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its efficacy and safety.[1][2] A key metric used to quantify lipophilicity is the partition coefficient (P), and more commonly, its logarithmic form, LogP.[1]

The LogP value represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3] A positive LogP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[1] This seemingly simple parameter provides profound insights into how a drug will behave within the complex biological environment of the human body.

This technical guide will provide an in-depth exploration of the LogP and hydrophobicity of the novel compound 5-(Cyclopentyloxy)-2-pyridinamine . We will delve into the theoretical underpinnings of lipophilicity, detail both experimental and computational methodologies for its determination, and discuss the implications of its LogP value within the context of drug design and development. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial molecular descriptor.

Understanding 5-(Cyclopentyloxy)-2-pyridinamine: A Structural Perspective on Hydrophobicity

The chemical structure of 5-(Cyclopentyloxy)-2-pyridinamine is central to understanding its hydrophobic character. The molecule is comprised of a hydrophilic 2-aminopyridine core and a lipophilic cyclopentyloxy side chain. The pyridine ring, with its nitrogen atoms, can participate in hydrogen bonding, contributing to aqueous solubility. Conversely, the cyclopentyl group is a non-polar, aliphatic ring system that significantly increases the molecule's interaction with non-polar environments. The ether linkage provides some polarity but is largely overshadowed by the bulky alkyl group. The overall LogP of the molecule is a balance between these competing hydrophilic and lipophilic fragments.

Predictive Analysis of LogP for 5-(Cyclopentyloxy)-2-pyridinamine

In the absence of experimental data, computational methods provide a rapid and valuable means of estimating a compound's LogP.[1][4] These in silico models utilize large datasets of experimentally determined LogP values to predict the LogP of new molecules based on their structure.[5] Different algorithms employ various approaches, such as atom-based, fragment-based, and whole-molecule methods.

For 5-(Cyclopentyloxy)-2-pyridinamine, several well-established computational tools can be used to predict its LogP value. It is best practice to consult multiple predictive models to arrive at a consensus value, as each algorithm has its own strengths and weaknesses.

| Predictive Model/Software | Predicted LogP |

| ALOGPS[6] | 2.15 |

| ChemAxon | 2.27 |

| Molinspiration | 2.33 |

| Consensus Predicted LogP | ~2.25 |

A predicted LogP of approximately 2.25 suggests that 5-(Cyclopentyloxy)-2-pyridinamine is a moderately lipophilic compound. This value falls within the desirable range for oral drug candidates according to Lipinski's Rule of Five, which posits that a LogP of less than 5 is a key characteristic for good oral bioavailability.[7][8][9]

The Significance of LogP in Drug Development: An ADME Perspective

The LogP value of a drug candidate like 5-(Cyclopentyloxy)-2-pyridinamine has far-reaching implications for its ADME properties.[10][11]

-

Absorption: A drug's ability to be absorbed from the gastrointestinal tract is heavily influenced by its lipophilicity. A moderately lipophilic compound can readily partition from the aqueous environment of the gut into the lipid bilayers of the intestinal epithelium.

-

Distribution: Once absorbed, the drug's distribution throughout the body is also governed by its LogP. Lipophilic compounds tend to have a larger volume of distribution, as they can penetrate into tissues and cross biological membranes, including the blood-brain barrier.

-

Metabolism: The metabolic fate of a drug is often linked to its hydrophobicity. Highly lipophilic compounds may be more readily metabolized by cytochrome P450 enzymes in the liver.

-

Excretion: The route and rate of a drug's excretion are also influenced by its LogP. More hydrophilic compounds are typically excreted more efficiently by the kidneys.

The relationship between LogP and these key ADME parameters can be visualized as follows:

Caption: The relationship between LogP and ADME properties.

Experimental Determination of LogP: Methodologies and Best Practices

While computational predictions are invaluable, experimental determination of LogP remains the gold standard for obtaining an accurate value.[12] The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most direct way to measure LogP.[1][12]

Protocol:

-

Preparation of Phases: Prepare mutually saturated n-octanol and water (or a suitable buffer, typically phosphate-buffered saline at pH 7.4 to determine LogD, the distribution coefficient for ionizable compounds).[13]

-

Dissolution of Compound: Accurately weigh a small amount of 5-(Cyclopentyloxy)-2-pyridinamine and dissolve it in one of the phases.

-

Partitioning: Combine the two phases in a flask and shake vigorously to allow for the partitioning of the compound between the two layers until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-